Demethylnobiletin

Descripción general

Descripción

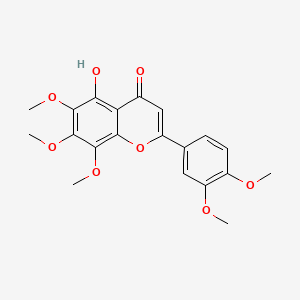

Demethylnobiletin is a unique flavonoid primarily found in citrus fruits . It has various health-promoting properties and has attracted significant attention from scholars worldwide .

Synthesis Analysis

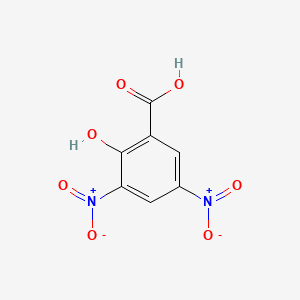

The synthesis of Demethylnobiletin involves a demethylation reaction of nobiletin . The expression of a novel O-methyltransferase gene (CitOMT) in citrus fruit has been found to be vital for the nobiletin biosynthesis .Molecular Structure Analysis

Demethylnobiletin has a molecular formula of C20H20O8 . Its average mass is 388.368 Da and its monoisotopic mass is 388.115814 Da .Chemical Reactions Analysis

Demethylnobiletin is produced from the demethylation reaction of nobiletin . The production of Demethylnobiletin can be monitored using surface-enhanced Raman spectroscopy (SERS) methods .Physical And Chemical Properties Analysis

Demethylnobiletin has a molecular formula of C20H20O8 and a molecular weight of 388.37 . It is stored as a powder at -20°C for up to 3 years .Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Demethylnobiletin has been studied for its potential anti-cancer effects. Research indicates that it can induce cytotoxicity, cell cycle arrestment, apoptosis, and increase caspase-3 expression in liver cancer cells, specifically HepG2 cells .

Chemopreventive Agent

As a derivative of nobiletin, Demethylnobiletin also exhibits promising chemopreventive properties. It is one of the derivatives of nobiletin that has been identified to have anti-cancer activity .

Cell Cycle Arrest and Apoptosis

Studies have shown that Demethylnobiletin can trigger cell cycle arrest in the G0/G1 phase and induce apoptosis by inhibiting the ERK1/2, AKT, and STAT3 signaling pathways .

Potential Treatment for Glioblastoma

Research suggests that Demethylnobiletin could be a promising bioactive agent for glioblastoma treatment. Its inhibition of U87-MG cell growth has been reproducible in vivo models .

Mecanismo De Acción

Target of Action

Demethylnobiletin (5DN) is a polymethoxyflavone primarily found in citrus fruits . It has been shown to interact with several targets, including the JAK2/STAT3, caspase-dependent apoptosis, ROS-AKT/mTOR, MAPK, and PKA-CREB signaling pathways . These pathways play crucial roles in cellular processes such as inflammation, apoptosis, autophagy, and melanogenesis .

Mode of Action

5DN exerts its effects by regulating these signaling pathways. It inhibits the JAK2/STAT3, ROS-AKT/mTOR, and MAPK pathways, thereby exerting anti-inflammatory effects, promoting apoptosis and autophagy, and inducing melanogenesis . Furthermore, it triggers G0/G1 phase arrest and apoptosis by downregulating Cyclin D1 and CDK6 expression levels .

Biochemical Pathways

The biochemical pathways affected by 5DN include the JAK2/STAT3, caspase-dependent apoptosis, ROS-AKT/mTOR, MAPK, and PKA-CREB signaling pathways . These pathways are involved in a variety of cellular processes, including inflammation, apoptosis, autophagy, and melanogenesis . By regulating these pathways, 5DN can exert broad pharmacological activities.

Pharmacokinetics

5DN has low aqueous solubility and low bioavailability due to its high hydrophobicity and the presence of multiple methoxy groups . Pharmacokinetic studies have revealed that the metabolites of 5DN are mainly 5,3’-didemethylnobiletin (M1); 5,4’-didemethylnobiletin (M2) and 5,3’,4’-tridemethylnobiletin (M3), in either glucuronide-conjugated or monomeric form . These metabolites, especially M1, possess better activity than 5DN for the treatment of cancer .

Result of Action

The molecular and cellular effects of 5DN’s action include anti-inflammatory effects, promotion of apoptosis and autophagy, induction of melanogenesis, and inhibition of cell proliferation . It also causes significant cell cycle arrest and cellular apoptosis, and profoundly modulates multiple proteins associated with cell proliferation and cell death .

Safety and Hazards

Direcciones Futuras

Demethylnobiletin has shown potential for treating diseases such as cancer, inflammation-related diseases, rheumatoid arthritis, and neurodegenerative diseases . Future research could focus on the formulation development and application of nanotechnology for Demethylnobiletin, thereby enhancing its utility in the treatment of various diseases .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFJNFPSMUCECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176134 | |

| Record name | 5-Demethylnobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5-o-Desmethylnobiletin | |

CAS RN |

2174-59-6 | |

| Record name | 5-Demethylnobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Demethylnobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Demethylnobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYLNOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGE0V42MOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 146 °C | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

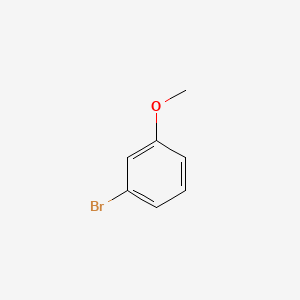

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

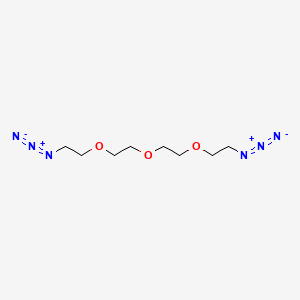

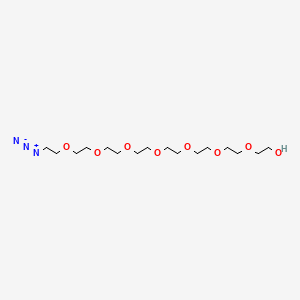

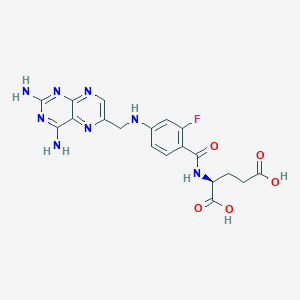

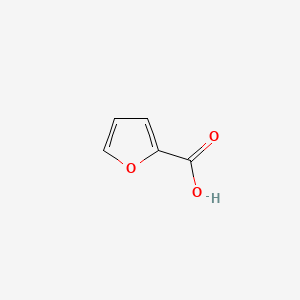

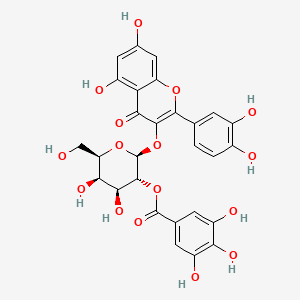

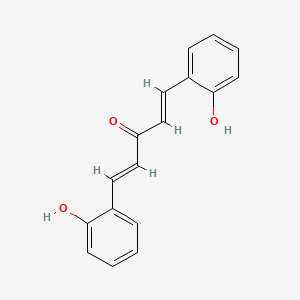

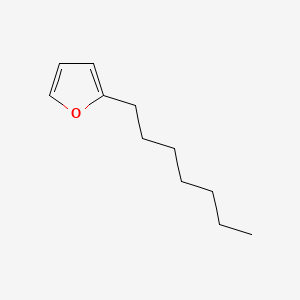

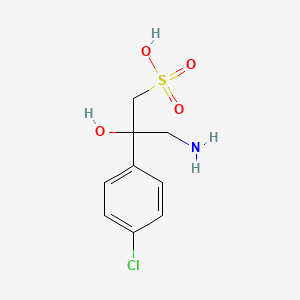

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)